molecular formula C11H22N2O B6321465 1-(1,4-Diazepan-1-yl)hexan-1-one CAS No. 1039336-85-0

1-(1,4-Diazepan-1-yl)hexan-1-one

Cat. No. B6321465
CAS RN: 1039336-85-0
M. Wt: 198.31 g/mol
InChI Key: DJRVFOYENLKWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Diazepan-1-yl)hexan-1-one is a chemical compound with the molecular formula C11H22N2O . It is commonly referred to as DHK and is a psychoactive compound that belongs to the class of research chemicals known as synthetic cannabinoids.


Molecular Structure Analysis

The molecular structure of this compound contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 aliphatic ketone, 1 aliphatic secondary amine, and 1 aliphatic tertiary amine .

Scientific Research Applications

Biocatalysis in Asymmetric Synthesis

The compound has been utilized in the biocatalytic process of intramolecular asymmetric reductive amination, leading to the synthesis of chiral 1,4-diazepanes . This method employs imine reductases (IREDs) for the synthesis of enantiomerically enriched compounds, which are crucial in the production of pharmaceuticals. The process has been optimized to improve catalytic efficiency and yield, providing an eco-friendly alternative to traditional chemical synthesis.

Pharmaceutical Development

In the realm of pharmaceuticals, 1-(1,4-Diazepan-1-yl)hexan-1-one serves as a key intermediate in the synthesis of drugs like Suvorexant , which is used for the treatment of primary insomnia . Additionally, its derivatives are found in medications such as Ripasudil , a Rho-associated kinase inhibitor for treating glaucoma and ocular hypertension .

Enantioselective Synthesis

The compound plays a significant role in the enantioselective synthesis of chiral amines, which are foundational units in various biologically active molecules . The ability to create these molecules with high enantiomeric excess is vital for the development of new drugs with specific activity and reduced side effects.

Organic Synthesis

In organic synthesis, this compound is involved in the construction of seven-membered nitrogen heterocycles . These structures are prevalent in natural products and pharmaceuticals, making the compound a valuable asset for synthetic organic chemists.

Biotechnology Applications

The enzymatic methods developed using this compound have potential applications in biotechnology, particularly in the production of chiral compounds . The advancements in this area could lead to more sustainable and cost-effective processes in industrial biotechnology.

Analytical Chemistry

While specific applications in analytical chemistry are not directly mentioned, the compound’s role in the synthesis of complex molecules suggests its potential use in analytical standards and reagents . Its derivatives could be used to calibrate instruments or as reference compounds in various analytical methods.

Safety and Hazards

Based on the safety data sheet of a similar compound, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(1,4-diazepan-1-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-6-11(14)13-9-5-7-12-8-10-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVFOYENLKWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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